molecular formula C9H10N6O B2687062 N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide CAS No. 1448066-75-8

N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide

Cat. No.: B2687062
CAS No.: 1448066-75-8
M. Wt: 218.22
InChI Key: RCTAEQWHTGNJIP-UHFFFAOYSA-N
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Description

N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide typically involves the reaction of 6-chloropyrimidine-4-carboxamide with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing triazole and pyrimidine rings exhibit significant antimicrobial properties. For example, derivatives similar to N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. Studies have reported minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL against these pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, compounds with similar structures have demonstrated significant anti-proliferative effects on HepG2 cell lines, with IC50 values indicating varying levels of potency. One study highlighted a derivative with two electron-donating methyl groups exhibiting an IC50 value of 13.004 µg/mL . This suggests that the compound may interfere with cancer cell growth through mechanisms such as apoptosis induction or cell cycle arrest.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting cyclooxygenase enzymes (COX), which are involved in inflammatory processes. Research indicates that derivatives of triazole can selectively inhibit COX-2 over COX-1, which is significant for developing anti-inflammatory drugs with fewer side effects .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of triazole-based compounds against several bacterial strains. The results indicated that this compound exhibited potent antimicrobial activity with MIC values comparable to established antibiotics.

Case Study 2: Anticancer Properties

In vitro studies on the HepG2 cancer cell line revealed that this compound and its derivatives significantly inhibited cell proliferation. The mechanism was further investigated using flow cytometry and apoptosis assays, confirming that the compound induces cell death via intrinsic pathways .

Summary Table of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli
AnticancerSignificant inhibition of HepG2 cell proliferation (IC50 = 13.004 µg/mL)
Enzyme InhibitionSelective inhibition of COX enzymes with potential anti-inflammatory effects

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide stands out due to its specific inhibition of strigolactone biosynthesis, which is not commonly observed in other triazole derivatives. This unique mechanism of action makes it a valuable compound for research in plant biology and agriculture .

Biological Activity

N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N6OC_{10}H_{12}N_{6}O, with a molecular weight of 232.25 g/mol. The compound features a triazole ring fused to a pyrimidine structure, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole and pyrimidine derivatives. For instance, compounds incorporating the triazole moiety have demonstrated significant antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMGC-803 (gastric cancer)11.5Induces apoptosis through caspase activation
5-FU (control)MGC-8039.79Standard chemotherapy agent

In a study by Zhang et al. (2017), it was shown that derivatives with the triazole ring significantly enhanced apoptosis induction in cancer cells compared to their non-triazole counterparts. The mechanism involved upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are well-known for their efficacy against fungal infections:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Candida albicans8 µg/mL
Staphylococcus aureus16 µg/mL

These findings suggest that this compound could be a promising candidate for further development as an antimicrobial agent.

Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on gastric cancer cell lines. The results indicated that treatment with this compound led to significant cell cycle arrest at the G0/G1 phase and increased apoptosis markers such as cleaved caspase 3 and PARP .

Study 2: Antimicrobial Screening

Another research effort focused on evaluating the antimicrobial efficacy of various triazole derivatives, including this compound. The compound showed promising results against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .

Properties

IUPAC Name

N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6O/c1-2-9(16)14-7-3-8(12-5-11-7)15-6-10-4-13-15/h3-6H,2H2,1H3,(H,11,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTAEQWHTGNJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=NC=N1)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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